molecular formula C13H10BrN3 B2535941 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline CAS No. 1184914-90-6

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

Cat. No.: B2535941
CAS No.: 1184914-90-6
M. Wt: 288.148
InChI Key: ULOOVSRVMGQVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and anticancer research. This molecule integrates two privileged pharmacophores: a quinoline scaffold and a 1-methyl-1H-pyrazole ring, which are frequently employed in the development of biologically active agents. The bromine atom at the 5-position of the quinoline ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. Quinoline derivatives are a cornerstone in anticancer drug discovery due to their ability to interact with multiple biological targets . They have demonstrated significant potential as growth inhibitors by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration . Specifically, quinoline-based compounds are known to act through mechanisms such as tyrosine kinase inhibition, tubulin polymerization disruption, and topoisomerase inhibition . The pyrazole moiety is similarly a key structure in medicinal chemistry, contributing to a broad spectrum of biological activities and is found in numerous agrochemicals and pharmaceuticals . This compound is intended solely for research purposes in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

5-bromo-3-(1-methylpyrazol-4-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-17-8-10(7-16-17)9-5-11-12(14)3-2-4-13(11)15-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOOVSRVMGQVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC=C3Br)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different pyrazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-f]quinoline derivatives, including 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline. Research indicates that these compounds exhibit significant inhibition of cancer cell proliferation across various cancer cell lines.

Case Study: Cytotoxicity and Topoisomerase Inhibition

A study published in Pharmaceuticals reported the synthesis and evaluation of a series of pyrazolo[4,3-f]quinoline derivatives. Among these, several compounds demonstrated potent cytotoxic effects against cancer cell lines such as ACHN, HCT-15, and PC-3. Notably, compounds displayed growth inhibition values (GI50) below 8 µM, indicating strong antiproliferative activity. Specifically, one compound showed inhibition patterns comparable to etoposide, a known topoisomerase II inhibitor .

CompoundGI50 (µM)Cell Line
1M<8ACHN
2E<8HCT-15
2P<8PC-3

Antiviral Properties

In addition to anticancer applications, this compound has shown promise as an antiviral agent. A specific derivative, BPR-3P0128, was evaluated for its ability to inhibit RNA-dependent RNA polymerase elongation, showing excellent antiviral activity against various viral strains .

Drug Development Scaffold

The structural features of this compound make it an attractive scaffold for medicinal chemistry. Its ability to undergo various chemical modifications allows for the development of new derivatives with enhanced biological activities.

Synthesis and Modification

Research has focused on optimizing synthetic routes to produce this compound efficiently while minimizing toxic reagents. For example, a novel synthesis method has been proposed that utilizes safer and more accessible starting materials . This approach not only enhances yield but also simplifies post-synthesis purification processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Positional Isomerism
  • Target Compound: 5-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline Substituents at C3 (pyrazole) and C5 (Br) create a steric and electronic profile distinct from 4- or 6-substituted quinolines.
  • Chloroquine (CQ): Features a piperazine side chain at C4 of quinoline, enhancing solubility but limiting steric flexibility .
  • 6-Bromo-N-[1-(4-fluorobenzyl)...quinoline-4-carboxamide (): Pyrazole at C4 with trifluoromethyl groups, increasing lipophilicity and target affinity .
Halogen Effects

Physicochemical Properties

  • Lipophilicity : The bromine and pyrazole in the target compound increase logP compared to chloroquine but reduce it relative to trifluoromethyl-containing analogues ().
  • Solubility: Pyrazole at C3 may reduce aqueous solubility compared to piperazine-substituted quinolines ().

Structural and Crystallographic Insights

  • SHELX Refinement : Structural data for analogues (e.g., ) are refined using SHELXL, confirming the impact of substituents on molecular packing and hydrogen bonding .
  • Pyrazole vs. Piperazine : Pyrazole’s planar geometry (vs. piperazine’s flexibility) in the target compound may restrict conformational freedom, optimizing receptor interactions .

Biological Activity

5-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial agents, and enzyme inhibition.

Chemical Structure and Properties

The compound possesses a bromine atom at the 5-position of the quinoline ring and a methyl group on the pyrazole moiety. These structural features contribute to its unique reactivity and biological properties.

Property Details
Molecular Formula C11H9BrN4
Molecular Weight 277.12 g/mol
Melting Point Not specified in the sources
Solubility Soluble in organic solvents

Anticancer Potential

Research indicates that quinoline-containing pyrazole derivatives, including this compound, exhibit significant tumor growth inhibition properties. The mechanism involves the inhibition of c-MET, a receptor tyrosine kinase implicated in various cancers. Studies have shown that this compound can modulate c-MET activity both in vitro and in vivo, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated that derivatives of pyrazole exhibited notable activity against various pathogens, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL. Furthermore, these compounds displayed synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Enzyme Inhibition

This compound has been identified as an inhibitor of key enzymes involved in cellular processes. For instance, it has shown activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR inhibition . This highlights its potential role in targeting metabolic pathways relevant to cancer and microbial resistance.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • c-MET Inhibition : By inhibiting c-MET signaling pathways, the compound can disrupt tumor growth and metastasis.
  • Enzyme Interaction : Its ability to inhibit enzymes such as DNA gyrase and DHFR suggests a mechanism that interferes with nucleic acid synthesis, crucial for cell proliferation.

Case Study: Antitumor Activity

In a recent study, the antitumor efficacy of this compound was evaluated using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential use as an anticancer therapeutic agent .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives, including this compound. The study reported that it effectively inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, demonstrating superior antibiofilm activity compared to traditional antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Key Differences Biological Activity
5-Bromo-3-(1H-pyrazol-4-yl)quinolineLacks methyl group on pyrazoleReduced anticancer activity
3-(1-methyl-1H-pyrazol-4-yl)quinolineLacks bromine atomLower reactivity in substitution reactions
5-Chloro-3-(1-methyl-1H-pyrazol-4-yl)quinolineChlorine instead of bromineDifferent pharmacokinetic profile

Q & A

Q. What synthetic methodologies are commonly employed for constructing the quinoline-pyrazole scaffold in 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline?

The synthesis typically involves cyclocondensation or metal-catalyzed coupling. For example, InCl₃-promoted reactions in green media (e.g., ethanol/water) enable efficient pyrazolyl substitution on quinoline cores via nucleophilic aromatic substitution . Cyclization of intermediates like 4-arylidenepyrazolin-5-ones under thermal or acidic conditions can also yield pyrazoloquinoline derivatives, though yields may vary depending on substituent effects . Key steps include halogenation (e.g., bromination at C5 of quinoline) and pyrazole ring installation via Suzuki-Miyaura coupling or Ullmann-type reactions.

Q. How is the structural integrity of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, SC-XRD analysis of related pyrazoloquinoline derivatives (e.g., 6-chloro-2-methyl-4-phenyl analogs) confirmed bond lengths (mean C–C = 0.002 Å) and torsion angles, with refinement using SHELXL software . Complementary techniques include ¹H/¹³C NMR (e.g., δ ~1.92 ppm for methyl groups on pyrazole) and IR spectroscopy (e.g., νmax ~1607 cm⁻¹ for C=N stretching) .

Q. What spectroscopic and chromatographic techniques are recommended for purity assessment?

High-resolution mass spectrometry (HRMS) and HPLC with UV detection (λ ~260–300 nm for quinoline absorption) are critical. For instance, purity >98% is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization . Differential scanning calorimetry (DSC) can also confirm melting points (e.g., 85–87°C for related compounds) and detect polymorphic impurities .

Advanced Research Questions

Q. How can computational tools predict the biological activity and drug-likeness of this compound?

Tools like PASS (Prediction of Activity Spectra for Substances) and SwissADME estimate bioactivity profiles and pharmacokinetics. For quinoline derivatives, PASS predicts kinase inhibition (e.g., c-Met) with Pa > 0.7 probability, while SwissADME evaluates Lipinski compliance (e.g., molecular weight <500 Da, LogP <5). Substituent effects (e.g., bromine’s electron-withdrawing nature) can modulate binding to ATP pockets in kinases .

Q. What strategies resolve contradictory crystallographic data during refinement?

Discrepancies in thermal parameters or occupancy factors often arise from disordered solvent or substituents. Using SHELXL’s PART instruction to model disorder and applying restraints (e.g., SIMU for similar ADP values) improve refinement stability. High-resolution data (d-spacing <0.8 Å) and TWIN commands for twinned crystals are critical . For example, a final R factor of 0.052 was achieved for a pyrazoloquinoline analog by iteratively adjusting hydrogen atom positions .

Q. What is the role of the bromine substituent in modulating biological activity?

Bromine at C5 enhances electrophilicity, facilitating covalent interactions with cysteine residues in kinases (e.g., c-Met). SAR studies show that bulky substituents at C3 (e.g., 1-methylpyrazole) improve selectivity by sterically blocking off-target binding. For instance, analogs with 5-bromo substitution exhibited IC₅₀ values of 4 nM against c-Met versus 600-fold selectivity over other kinases .

Q. How do environmental factors influence the stability of quinoline derivatives?

Quinoline’s low octanol-water partition coefficient (LogP ~2.1) limits bioaccumulation but increases susceptibility to photodegradation. Hydrolysis studies under simulated environmental conditions (pH 7–9, 25°C) show half-lives <30 days for brominated quinolines. GC-MS analysis of degradation products (e.g., 3-quinolinecarboxylic acid) confirms oxidative pathways .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating kinase inhibition?

Fluorescence polarization (FP) assays using ATP-competitive probes (e.g., ADP-Glo™) quantify inhibition potency. For c-Met, recombinant kinase domains are incubated with test compounds (1–100 nM range), followed by luminescence measurement. Counter-screening against a panel of 200+ kinases (e.g., EGFR, VEGFR2) ensures selectivity .

Q. How are structure-activity relationships (SAR) systematically explored?

Parallel synthesis of analogs with varied substituents (e.g., replacing bromine with Cl, CF₃) combined with 3D-QSAR (CoMFA/CoMSIA) identifies pharmacophoric features. For example, electrostatic potential maps reveal that electron-deficient quinoline cores enhance π-π stacking with tyrosine residues in kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.